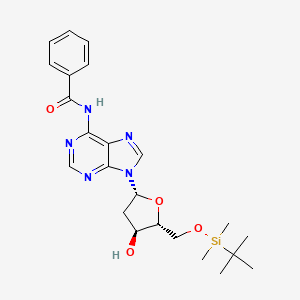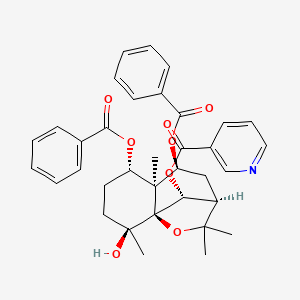
Regelidine
Vue d'ensemble
Description
Regelidine is a natural product isolated from the roots of Tripterygium regelii . It is a nicotinoyl sesquiterpene alkaloid . The molecular formula of this compound is C35H37NO8 .
Molecular Structure Analysis
This compound has a complex molecular structure with a molecular weight of 599.7 g/mol . It contains a total of 86 bonds, including 49 non-H bonds, 21 multiple bonds, 9 rotatable bonds, 3 double bonds, and 18 aromatic bonds . It also includes 1 five-membered ring, 5 six-membered rings, 1 seven-membered ring, 1 ten-membered ring, and 1 eleven-membered ring .
Physical And Chemical Properties Analysis
This compound is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The physical and chemical properties of a compound are often determined by its molecular structure and can influence its behavior and interactions .
Applications De Recherche Scientifique
1. Structure and Configuration
Regelidine, identified as a novel nicotinoyl sesquiterpene alkaloid, was isolated from the roots of Tripterygium regelii. Its structure was determined using NMR spectrometry and X-ray crystallography, providing valuable information about its chemical properties and potential applications (Hori, Pang, Harimaya, Iitaka, & Inayama, 1987).
2. Role in Pancreatic Beta-cell Replication
Research on Reg protein, derived from this compound, revealed its significant impact on pancreatic beta-cell replication. This has implications for diabetes treatment, as it was found to ameliorate surgical diabetes in rats by promoting beta-cell mass growth in the pancreas (Watanabe, Yonemura, Yonekura, Suzuki, Miyashita, Sugiyama, Moriizumi, Unno, Tanaka, & Kondo, 1994).
3. Implications in Beta-cell Growth and Regeneration
Studies on Reg knockout mice demonstrated that the Reg gene plays a crucial role in beta-cell growth and regeneration. This finding is significant for understanding cellular growth mechanisms and potential therapeutic applications in diabetes management (Unno, Nata, Noguchi, Narushima, Akiyama, Ikeda, Nakagawa, Takasawa, & Okamoto, 2002).
4. Interaction with Light Harvesting and Reaction Center Gene Expression
Research on the RegB gene, associated with this compound, indicates its role in controlling light harvesting and reaction center gene expression in response to anaerobic conditions. This has implications for understanding cellular responses to environmental changes (Mosley, Suzuki, & Bauer, 1994).
5. Regenerative Medicine and Tissue Engineering
This compound-related research contributes significantly to regenerative medicine and tissue engineering. Its applications range from cell therapy approaches, generation of target cells for therapy, and enhancing endogenous stem cell functions for tissue regeneration (Fodor, 2003).
Safety and Hazards
Mécanisme D'action
- Ranitidine mimics this process by binding to the same receptors, thereby reducing gastric acid production .
- Notably, ranitidine does not impact pepsin secretion, intrinsic factor secretion, or serum gastrin levels .
Target of Action:
Mode of Action:
Biochemical Pathways:
Pharmacokinetics:
Result of Action:
Propriétés
IUPAC Name |
[(1S,2S,5S,6S,7S,9R,12R)-5,7-dibenzoyloxy-2-hydroxy-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecan-12-yl] pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H37NO8/c1-32(2)25-20-27(42-30(38)23-14-9-6-10-15-23)34(4)26(41-29(37)22-12-7-5-8-13-22)17-18-33(3,40)35(34,44-32)28(25)43-31(39)24-16-11-19-36-21-24/h5-16,19,21,25-28,40H,17-18,20H2,1-4H3/t25-,26+,27+,28-,33+,34+,35+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSHQEJWMYSZEP-IMIUDZSCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(C3(C(CCC(C3(C2OC(=O)C4=CN=CC=C4)O1)(C)O)OC(=O)C5=CC=CC=C5)C)OC(=O)C6=CC=CC=C6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@@H]([C@@]2([C@]13[C@@H]([C@@H](C[C@@H]2OC(=O)C4=CC=CC=C4)C(O3)(C)C)OC(=O)C5=CN=CC=C5)C)OC(=O)C6=CC=CC=C6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H37NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




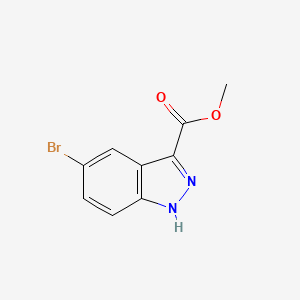
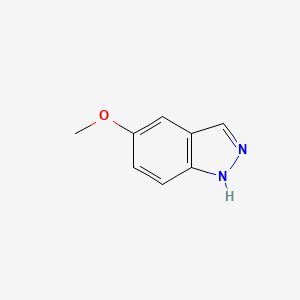


![2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B1631737.png)
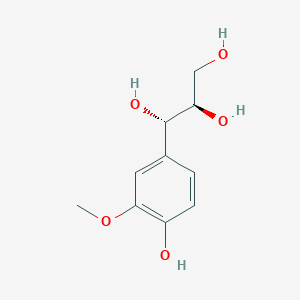
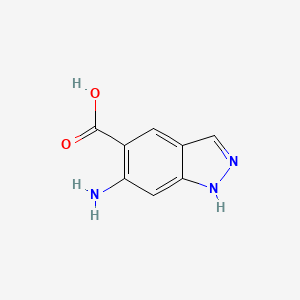

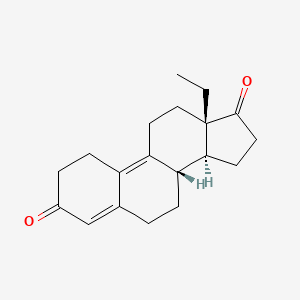
![7-[4-(Diethylamino)-2-ethoxyphenyl]-7-(2-methyl-1-octyl-1h-indol-3-yl)furo[3,4-b]pyridin-5(7h)-one](/img/structure/B1631751.png)
